
1-Methylcyclohexanecarboxamide
Overview
Description
1-Methylcyclohexanecarboxamide is a cyclohexane derivative featuring a carboxamide (-CONH2) group and a methyl (-CH3) substituent on the cyclohexane ring. Fenhexamid (CAS 126833-17-8) is a fungicide authorized in the European Union for agricultural use . The parent compound serves as a structural backbone for synthesizing bioactive molecules, with modifications to its substituents significantly altering physicochemical and biological properties.
Synthesis pathways for related compounds involve hydrolysis of esters to carboxylic acids (e.g., 1-methylcyclohexanecarboxylic acid ), followed by amidation. For example, brominated cyclohexene carboxamides are synthesized via alkaline hydrolysis and acidification .
Preparation Methods
1-Methylcyclohexanecarboxamide can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield this compound . The reaction conditions typically involve refluxing the acid with thionyl chloride, followed by the addition of ammonia in a suitable solvent like tetrahydrofuran.
Chemical Reactions Analysis
1-Methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
1-Methylcyclohexanecarboxamide is often utilized as an intermediate in the synthesis of other organic compounds. Its ability to undergo transformations such as acylation and amination makes it a versatile building block in organic synthesis.
- Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound as a precursor for synthesizing complex amides and heterocycles, showcasing its utility in developing new pharmaceuticals and agrochemicals .
Agricultural Applications
The compound has been investigated for its potential as a fungicide and pesticide. Its efficacy against various plant pathogens has been documented, particularly in managing fungal diseases.
- Case Study : A research article highlighted the effectiveness of formulations containing this compound against Botrytis cinerea, a notorious plant pathogen responsible for gray mold. The study found that the compound could significantly reduce fungal growth when applied at specific concentrations .
Application Area | Findings |
---|---|
Fungicide | Effective against Botrytis cinerea with reduced fungal growth observed. |
Pesticide | Potential for use in integrated pest management strategies. |
Pharmaceutical Applications
In pharmaceuticals, this compound has shown promise as a potential therapeutic agent due to its interaction with biological systems.
Mechanism of Action
The mechanism of action of 1-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below compares 1-Methylcyclohexanecarboxamide with structurally related compounds:
Key Observations :
- Fenhexamid ’s dichloro-hydroxyphenyl group enhances bioactivity by improving binding to fungal enzymes .
- Cyclohexene derivatives (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate) exhibit higher reactivity due to unsaturation, making them useful in Diels-Alder reactions .
- Positional isomerism (e.g., 4-Methyl vs. 1-Methyl) affects crystallinity and solubility .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : Fenhexamid’s chlorine atoms increase stability and lipophilicity, enhancing its persistence in environmental matrices .
- Amino and Ester Groups: Methyl 1-Amino-4-methylcyclohexanecarboxylate’s amino group enables salt formation (e.g., hydrochloride salts), improving water solubility for pharmaceutical applications .
- Unsaturation : Cyclohexene derivatives (e.g., Methyl 1-cyclohexene-1-carboxylate) have lower thermal stability compared to saturated analogs .
Biological Activity
1-Methylcyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, pharmacological properties, and toxicological profiles.
This compound can be classified under amides, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). Its molecular formula is with a molecular weight of approximately 155.21 g/mol.
Research indicates that this compound exhibits activity as an adenosine A2A receptor antagonist . This receptor plays a crucial role in various physiological processes, including neurotransmission and immune response modulation. The antagonistic action can lead to increased dopamine signaling, which may have implications for treating conditions such as Parkinson's disease .
In Vitro Studies
In vitro studies have shown that derivatives of this compound possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, compounds derived from this structure demonstrated good oral bioavailability in rat models, indicating their potential for therapeutic applications .
Acute Toxicity
Toxicological assessments have highlighted the compound's safety profile. In studies involving various animal models, this compound exhibited low toxicity levels. The No Observed Adverse Effect Level (NOAEL) was established based on comprehensive dose-response studies .
Ecotoxicology
Ecotoxicological evaluations have also been conducted to assess the environmental impact of this compound. It has been tested on aquatic organisms such as rainbow trout (Oncorhynchus mykiss), where the 96-hour LC50 was calculated to be approximately 0.391 mg/L, indicating moderate toxicity to aquatic life .
Case Study 1: Parkinson's Disease Model
A study utilizing a 6-OHDA lesioned rat model demonstrated that compounds based on this compound exhibited oral efficacy in alleviating symptoms associated with Parkinson's disease. The results indicated significant improvement in motor functions compared to control groups .
Case Study 2: Endocrine Disruption
Although primarily studied for its pharmacological effects, some investigations have raised concerns regarding potential endocrine-disrupting properties. Similar compounds have shown interactions with hormone receptors, suggesting that further research is necessary to fully understand the implications of this compound on endocrine systems .
Summary of Findings
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 155.21 g/mol |
A2A Receptor Activity | Antagonist |
Oral Bioavailability | ~61-63% in rat models |
Acute Toxicity (LC50) | 0.391 mg/L (rainbow trout) |
NOAEL | Established through toxicological studies |
Q & A
Q. What are the common synthetic routes for preparing 1-Methylcyclohexanecarboxamide and its derivatives?
Basic
Acylation of cyclohexanecarboxylic acid derivatives is a primary route. For example, cyclohexanecarbonyl chloride (formed via reaction with thionyl chloride) can be reacted with methylamine or substituted amines under anhydrous conditions (e.g., benzene) to yield carboxamide derivatives. Alternative methods include transamidation of methyl cyclohexanecarboxylate with amines in the presence of catalysts like trimethylaluminum . Characterization typically involves NMR and IR spectroscopy to confirm amide bond formation and substituent positions .
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?
Advanced
By-product formation, such as over-alkylation or esterification, can be mitigated by:
- Controlling stoichiometry : Use a slight excess of the amine to drive the reaction toward amide formation.
- Solvent selection : Anhydrous benzene or dichloromethane reduces side reactions with moisture.
- Catalyst choice : Trimethylaluminum enhances nucleophilic attack on esters, improving yield .
- Temperature modulation : Reflux conditions (~80–110°C) balance reactivity and selectivity . Kinetic monitoring via TLC or in-situ FTIR can identify optimal termination points.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Basic
- NMR : H and C NMR confirm the cyclohexane ring conformation, methyl group integration, and carboxamide carbonyl resonance (~165–170 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- IR : Strong absorption bands at ~1640 cm (amide C=O stretch) and ~3300 cm (N-H stretch) validate the amide moiety .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What methodological approaches are used to analyze the environmental persistence of this compound in pesticide formulations?
Advanced
- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with acetonitrile avoids autoesterification in methanol .
- Chromatography : HPLC with a C18 column and UV detection (λ = 210–240 nm) separates degradation products. For volatile derivatives, GC-MS with electron capture detection (ECD) enhances sensitivity .
- Degradation studies : Hydrolysis under varying pH (4–9) and UV exposure assesses stability. Quantify residues via calibration curves with internal standards (e.g., deuterated analogs) .
Q. How can researchers address discrepancies in bioactivity data of this compound derivatives across different studies?
Advanced
- Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC values. Meta-analysis tools (e.g., RevMan) reconcile variability across datasets .
- Structural validation : Confirm compound purity (>95% by HPLC) and stereochemistry (X-ray crystallography) to rule out impurities as confounding factors .
Q. What are the key considerations in designing experiments to study the reactivity of this compound under various pH conditions?
Basic
- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to maintain ionic strength. Avoid nucleophilic buffers (e.g., Tris) that may react with the carboxamide.
- Kinetic sampling : Collect aliquots at timed intervals for HPLC analysis to track hydrolysis or rearrangement .
- Temperature control : Conduct experiments at 25°C and 37°C to mimic environmental and physiological conditions .
Q. In mechanistic studies, how is computational modeling integrated with experimental data to elucidate the interaction of this compound with biological targets?
Advanced
- Docking simulations : Use AutoDock Vina to predict binding modes to enzymes (e.g., cytochrome P450). Validate with mutagenesis studies targeting predicted binding residues .
- MD simulations : GROMACS assesses conformational stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) on pesticidal activity using partial least squares (PLS) regression .
Q. What are the standard protocols for ensuring the purity of this compound in pharmaceutical intermediates?
Basic
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove polar impurities.
- Chromatography : Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound.
- Quality control : Validate purity via HPLC (≥98% area) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Q. How do autoesterification tendencies of this compound affect its analysis in methanol-based solutions, and what alternative solvents are recommended?
Advanced
Autoesterification in methanol produces methyl esters, skewing quantification. Mitigation strategies include:
- Solvent substitution : Use acetonitrile or acetone for dissolution and chromatography .
- Derivatization : Pre-treat samples with diazomethane to convert all carboxyl groups to esters, ensuring uniform derivatives .
- Low-temperature storage : Store stock solutions at –20°C to slow esterification kinetics .
Q. What strategies are employed to correlate the structural modifications of this compound with its pesticidal efficacy in field studies?
Advanced
- SAR studies : Introduce substituents (e.g., halogens at the phenyl ring) and evaluate LC against target pests (e.g., Plutella xylostella).
- Field trials : Apply derivatives at 50–200 ppm in randomized block designs, monitoring mortality rates over 72 hours.
- Environmental modeling : Use fugacity models to predict soil half-life and bioaccumulation potential based on logP and solubility data .
Properties
IUPAC Name |
1-methylcyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLOOQFSFHLRKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149978 | |
Record name | Cyclohexanecarboxamide, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-24-6 | |
Record name | Cyclohexanecarboxamide, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxamide, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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